2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanethioamide
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Overview
Description
2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanethioamide is a heterocyclic compound that contains an oxadiazole ring Oxadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanethioamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction is carried out at ambient temperature and yields the desired oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanethioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against certain cell lines.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanethioamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, it may inhibit enzymes like thymidylate synthase or topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation . The compound may also interact with cellular pathways, such as the NF-kB signaling pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-1,2,4-oxadiazol-3-yl)methyl)morpholine hydrochloride
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanethioamide is unique due to its specific thioamide group, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C5H7N3OS |
---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanethioamide |
InChI |
InChI=1S/C5H7N3OS/c1-3-7-5(8-9-3)2-4(6)10/h2H2,1H3,(H2,6,10) |
InChI Key |
SUKFQHZSGDEAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CC(=S)N |
Origin of Product |
United States |
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